3-(dimethylphosphoryl)propanethioamide
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Overview
Description
Phosphoramidates, which are similar to the compound you mentioned, are a class of organophosphorus compounds known for the presence of a single covalent bond between the tetracoordinate P (V) atom and N (III) atom .
Synthesis Analysis
Phosphoramidates can be synthesized through several routes: salt elimination, oxidative cross-coupling, azide, reduction, hydrophosphinylation, and phosphoramidate-aldehyde-dienophile (PAD) .Molecular Structure Analysis
The molecular structure of phosphoramidates generally involves a stable phosphoryl bond (P=O). Both P and N atoms are key physiological elements present in genetic material, energy transfer, enzymes, and other biomolecules .Chemical Reactions Analysis
The chemical reactions involving phosphoramidates are diverse and can lead to a variety of products. The reactivity of these compounds can be influenced by the substituents attached to the P and N atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of phosphoramidates can vary widely depending on their specific structure and the substituents attached to the P and N atoms. These properties can include hardness, topography, and hydrophilicity .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis of 3-(dimethylphosphoryl)propanethioamide can be achieved through a multi-step reaction pathway involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "Acetone", "Dimethylphosphoryl chloride", "Thioacetamide", "Sodium hydroxide", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Acetone is reacted with dimethylphosphoryl chloride in the presence of sodium hydroxide to form 3-(dimethylphosphoryl)propanone.", "Step 2: Thioacetamide is added to the reaction mixture and the resulting mixture is heated under reflux to form 3-(dimethylphosphoryl)propanethioamide.", "Step 3: The reaction mixture is cooled and the pH is adjusted to acidic using hydrochloric acid.", "Step 4: The product is extracted using ethanol and purified using standard techniques such as recrystallization or chromatography." ] } | |
CAS RN |
2377031-41-7 |
Molecular Formula |
C5H12NOPS |
Molecular Weight |
165.2 |
Purity |
95 |
Origin of Product |
United States |
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